molecular formula C10H11FO4S B13256679 Propyl 4-(fluorosulfonyl)benzoate

Propyl 4-(fluorosulfonyl)benzoate

Cat. No.: B13256679
M. Wt: 246.26 g/mol
InChI Key: AFULQHUHKLWBDE-UHFFFAOYSA-N
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Description

Propyl 4-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C10H11FO4S. It is a derivative of benzoic acid, where the benzoate group is substituted with a propyl group and a fluorosulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(fluorosulfonyl)benzoate typically involves the esterification of 4-(fluorosulfonyl)benzoic acid with propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using immobilized lipase enzymes under solvent-free conditions . The reaction conditions often require controlled temperatures and specific reaction times to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of immobilized enzymes in these processes can also enhance the sustainability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(fluorosulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

    Esterification: Catalysts such as sulfuric acid or immobilized lipase enzymes are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while esterification with different alcohols can produce various ester compounds .

Scientific Research Applications

Propyl 4-(fluorosulfonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 4-(fluorosulfonyl)benzoate involves its ability to react with nucleophiles. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other compounds. This reactivity makes it useful for labeling and modifying specific targets in chemical biology and materials science .

Comparison with Similar Compounds

Similar Compounds

    4-(Fluorosulfonyl)benzoic acid: This compound is similar in structure but lacks the propyl ester group.

    4-(Chlorosulfonyl)benzoic acid: This compound has a chlorosulfonyl group instead of a fluorosulfonyl group.

Uniqueness

Propyl 4-(fluorosulfonyl)benzoate is unique due to the presence of both the propyl ester and fluorosulfonyl groups. This combination provides distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in organic synthesis and chemical biology .

Properties

Molecular Formula

C10H11FO4S

Molecular Weight

246.26 g/mol

IUPAC Name

propyl 4-fluorosulfonylbenzoate

InChI

InChI=1S/C10H11FO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3

InChI Key

AFULQHUHKLWBDE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

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